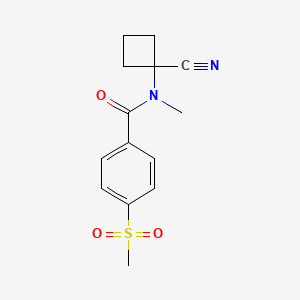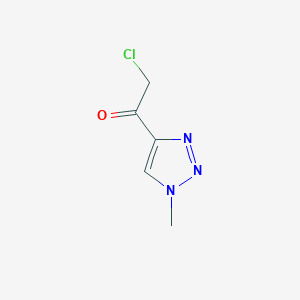
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid, also known as PEPCA, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Experimental Studies and Theoretical Investigations
Functionalization Reactions
The compound has been used in functionalization reactions, particularly for creating N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, with implications in the development of novel compounds (Yıldırım & Kandemirli, 2006).
Structural Analysis
In-depth structural and spectral studies, coupled with theoretical investigations, have been conducted on derivatives of 1H-pyrazole-3-carboxylic acid. These studies focus on understanding the molecule's behavior under different conditions, such as crystal formation and solubility (Viveka et al., 2016).
Synthesis of Novel Compounds
Creation of Novel Derivatives
The compound is integral in synthesizing new chemical derivatives, such as N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, which have various potential applications in chemistry and materials science (Korkusuz & Yıldırım, 2010).
Crystal Structure and Biological Evaluation
The synthesis and characterization of compounds derived from 1H-pyrazole-3-carboxylic acid, including their crystal structures, have been studied. These derivatives hold potential for biological applications, particularly in the area of cancer research (Zheng et al., 2010).
Applications in Coordination Chemistry
- Coordination Complexes Synthesis: Derivatives of 1H-pyrazole-3-carboxylic acid have been used in creating coordination complexes, particularly with transition metals like Cu and Co. These complexes exhibit unique structural and hydrogen bonding features, with potential applications in material science (Radi et al., 2015).
Propiedades
IUPAC Name |
1-(2-phenylethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZQEQXYLLBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)
![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)
![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)

![2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)

![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)


![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)